N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide
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Overview
Description
N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a cyclooctylidenehydrazinecarbonyl group with an ethoxyphenyl and methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclooctylidenehydrazinecarbonyl intermediate. This intermediate is then reacted with an ethoxyphenyl derivative and methanesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-2-azetidinone: A compound with a similar ethoxyphenyl group but different overall structure.
N-(cyclooctylidenehydrazinecarbonyl)ethyl derivatives: Compounds with similar cyclooctylidenehydrazinecarbonyl groups but different substituents.
Uniqueness
N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H31N3O4S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(cyclooctylideneamino)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C20H31N3O4S/c1-4-27-19-14-12-18(13-15-19)23(28(3,25)26)16(2)20(24)22-21-17-10-8-6-5-7-9-11-17/h12-16H,4-11H2,1-3H3,(H,22,24) |
InChI Key |
BLWHMUXTEAJCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NN=C2CCCCCCC2)S(=O)(=O)C |
Origin of Product |
United States |
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